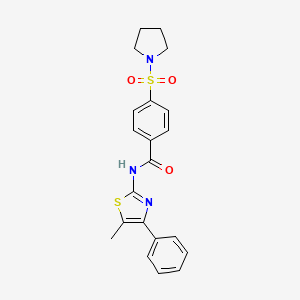
N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H21N3O3S2
- Molecular Weight : 427.54 g/mol
- IUPAC Name : N-(5-methyl-4-phenylthiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
The biological activity of this compound can be attributed to its thiazole moiety, which is known for its role in various therapeutic applications, including anticancer and anticonvulsant activities. The thiazole ring enhances the compound's interaction with biological targets, affecting cellular pathways involved in tumor growth and seizure activity.
Anticancer Activity
Research indicates that compounds containing thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects against several cancer cell lines, compounds with similar thiazole structures demonstrated IC50 values ranging from 0.06 µM to 2.5 µM, indicating potent activity against non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) cells .
| Compound | Cell Line | IC50 (µM) | GI (%) |
|---|---|---|---|
| 1 | NCI-H522 | 0.06 | 31.4 |
| 2 | HT29 | 0.10 | 25.2 |
| 3 | MCF7 | 2.5 | 41.0 |
Anticonvulsant Activity
The compound also shows potential as an anticonvulsant agent. Studies have indicated that thiazole-based compounds can modulate neurotransmitter systems, providing protective effects in seizure models.
Case Study: Seizure Protection Index
In experiments using the pentylenetetrazole (PTZ) model for seizure induction, related thiazole compounds exhibited significant anticonvulsant effects with protection indices ranging from 9.2 to higher values depending on structural modifications .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity:
- Thiazole Ring : Essential for anticancer and anticonvulsant activities.
- Pyrrolidine Sulfonamide Group : Enhances solubility and bioavailability.
- Phenyl Substituents : Influence binding affinity to target proteins.
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-19(16-7-3-2-4-8-16)22-21(28-15)23-20(25)17-9-11-18(12-10-17)29(26,27)24-13-5-6-14-24/h2-4,7-12H,5-6,13-14H2,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDKSMTWGCNEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














